ReAsH-EDT2

Übersicht

Beschreibung

ReAsH-EDT2 is a red fluorescent dye used for labeling proteins. It is a membrane-permeable biarsenical compound that covalently binds to tetracysteine sequences, which are engineered into target proteins. This compound is particularly useful for imaging proteins in living cells due to its ability to bind proteins almost immediately after translation .

Vorbereitungsmethoden

ReAsH-EDT2 can be synthesized through a straightforward two-step procedure from the inexpensive precursor dye resorufin. The synthesis involves handling toxic reagents such as arsenic trichloride, but this is minimized so the process can be carried out in a typical chemistry laboratory. The entire synthesis usually takes about 2-3 days .

Analyse Chemischer Reaktionen

ReAsH-EDT2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence of this compound.

Substitution: The biarsenical structure allows for substitution reactions, particularly with thiol groups in proteins.

Common reagents used in these reactions include dithiothreitol and other reducing agents. The major products formed from these reactions are typically modified versions of the original compound with altered fluorescence properties .

Wissenschaftliche Forschungsanwendungen

Key Applications

- Protein Labeling and Tracking

- Fluorescence Resonance Energy Transfer (FRET) Studies

- Imaging Techniques

- Functional Studies

- Sequential Labeling

Case Study 1: Protein Dynamics in Neurons

A study utilized this compound to label synaptic proteins in cultured neurons. The researchers observed dynamic changes in protein localization during synaptic activity, providing insights into synaptic plasticity mechanisms .

Case Study 2: Bacterial Pathogen Interaction

In another investigation, this compound was used to study the interaction between bacterial effectors and host cell proteins. This research highlighted the utility of the dye in understanding pathogenic mechanisms at the molecular level .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Labeling | Visualizing protein localization in live cells | Successful tracking of protein dynamics |

| FRET Studies | Analyzing protein-protein interactions | Insights into conformational changes |

| Imaging Techniques | Utilizing fluorescence microscopy | Enhanced visualization of cellular processes |

| Functional Studies | Investigating ion channel functionality | Detailed analysis of receptor signaling |

| Sequential Labeling | Temporal tracking of protein synthesis | Understanding protein turnover |

Wirkmechanismus

ReAsH-EDT2 exerts its effects by binding covalently to tetracysteine sequences engineered into target proteins. This binding is highly specific and occurs almost immediately after the protein is translated. The fluorescence of this compound is quenched until it binds to the tetracysteine tag, allowing for precise imaging of the target protein without the need for exhaustive washing to remove unbound dye .

Vergleich Mit ähnlichen Verbindungen

ReAsH-EDT2 is similar to other biarsenical compounds such as FlAsH-EDT2. this compound emits red fluorescence, making it suitable for applications requiring red-emitting fluorophores. In contrast, FlAsH-EDT2 emits green fluorescence. This difference in emission spectra allows researchers to use these compounds in combination for multiplex imaging and other advanced applications .

Similar compounds include:

FlAsH-EDT2: A green fluorescent biarsenical compound.

Lumio Green: Another green fluorescent dye used for protein labeling.

Tetraarsenical Compounds: Other biarsenical compounds with different fluorescence properties.

This compound’s unique red fluorescence and high specificity for tetracysteine tags make it a valuable tool in various scientific research applications.

Biologische Aktivität

ReAsH-EDT2 is a biarsenical fluorescent dye that plays a significant role in biological imaging and protein labeling. Its unique properties enable researchers to study protein dynamics, localization, and interactions in live cells. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound binds specifically to tetracysteine (TC) motifs in proteins. The tetracysteine motif consists of two cysteine residues flanking two variable amino acids (Cys-Cys-Xaa-Xaa-Cys-Cys). Upon binding, this compound undergoes a conformational change that results in a significant increase in fluorescence intensity, allowing for the visualization of the tagged proteins within cellular environments .

Key Properties:

- Membrane Permeability : this compound can easily cross cell membranes, enabling the labeling of intracellular proteins.

- Fluorescence Characteristics : The dye exhibits strong red fluorescence upon binding (λ_ex = 530 nm, λ_em = 592 nm), making it suitable for various imaging techniques .

Applications in Biological Research

This compound has been employed in numerous studies to elucidate protein behavior and interactions:

- Protein Localization : By tagging proteins with TC motifs, researchers can use this compound to visualize their distribution within cells. This application is crucial for understanding cellular functions and signaling pathways.

- Tracking Protein Dynamics : this compound allows for real-time monitoring of protein interactions and trafficking. For instance, studies have demonstrated its use in tracking viral proteins during infections, revealing insights into viral life cycles and host interactions .

- Fluorescence Resonance Energy Transfer (FRET) : this compound can be utilized in FRET experiments to study protein-protein interactions at a molecular level. The large increase in fluorescence upon binding enhances the sensitivity of these assays .

Case Studies

- Viral Protein Imaging : In a study involving vesicular stomatitis virus (VSV), BHK-21 cells were treated with this compound to visualize the M protein at various stages post-infection. The results indicated distinct localization patterns that provided insights into viral assembly and egress mechanisms .

- Protein Misfolding Detection : Research has shown that this compound can detect early misfolding events associated with neurodegenerative diseases like Alzheimer's and Parkinson's. By tagging misfolded proteins with TC motifs, researchers were able to monitor their aggregation in live cells .

- Quantitative Analysis : A study indicated that ReAsH staining could accurately detect recombinant proteins expressed at concentrations as low as 1 µM. This sensitivity is critical for applications requiring precise quantification of protein levels in complex biological samples .

Data Table: Comparison of Fluorescent Dyes

| Feature | This compound | FlAsH-EDT2 |

|---|---|---|

| Molecular Weight | 545.38 g/mol | 545.38 g/mol |

| Excitation Wavelength | 530 nm | 490 nm |

| Emission Wavelength | 592 nm | 520 nm |

| Fluorescence Increase | High upon binding to TC motif | High upon binding to TC motif |

| Applications | Protein localization, FRET | Protein localization, FRET |

Eigenschaften

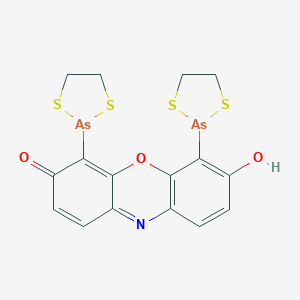

IUPAC Name |

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13As2NO3S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572996 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438226-89-2 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.